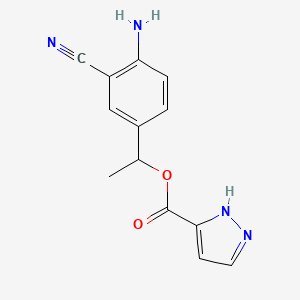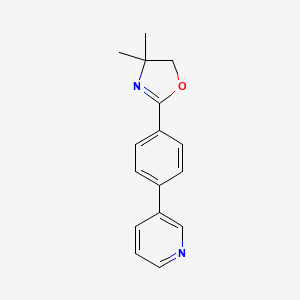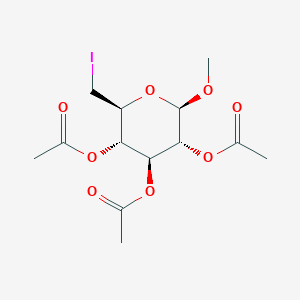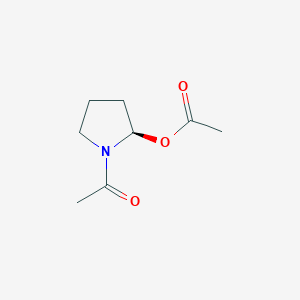
(R)-1-Acetylpyrrolidin-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Acetylpyrrolidin-2-yl acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyl group attached to the nitrogen atom of a pyrrolidine ring, and an acetate group attached to the carbon atom adjacent to the nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Acetylpyrrolidin-2-yl acetate typically involves the acetylation of ®-pyrrolidin-2-yl acetate. One common method is the reaction of ®-pyrrolidin-2-yl acetate with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-1-Acetylpyrrolidin-2-yl acetate can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Acetylpyrrolidin-2-yl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
®-1-Acetylpyrrolidin-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-1-Acetylpyrrolidin-2-yl acetate involves its interaction with specific molecular targets. The compound can act as an acetylating agent, transferring its acetyl group to nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity. The exact molecular pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-Acetylpyrrolidin-2-yl acetate: The enantiomer of ®-1-Acetylpyrrolidin-2-yl acetate, with similar chemical properties but different biological activity.
N-Acetylpyrrolidine: A related compound with an acetyl group attached to the nitrogen atom of pyrrolidine.
Pyrrolidin-2-yl acetate: The parent compound without the acetyl group.
Uniqueness
®-1-Acetylpyrrolidin-2-yl acetate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
[(2R)-1-acetylpyrrolidin-2-yl] acetate |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-5-3-4-8(9)12-7(2)11/h8H,3-5H2,1-2H3/t8-/m1/s1 |
Clave InChI |
UUVJVOZLWSWWIR-MRVPVSSYSA-N |
SMILES isomérico |
CC(=O)N1CCC[C@H]1OC(=O)C |
SMILES canónico |
CC(=O)N1CCCC1OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethyl-2-nitrobenzo[d]oxazole](/img/structure/B12869347.png)
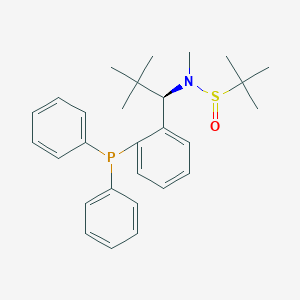
![1-(5-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869363.png)
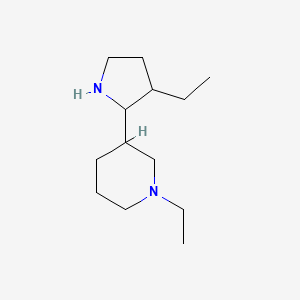

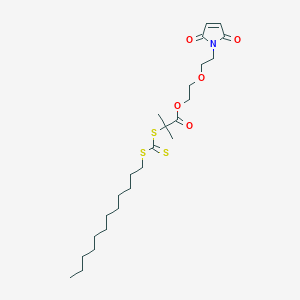
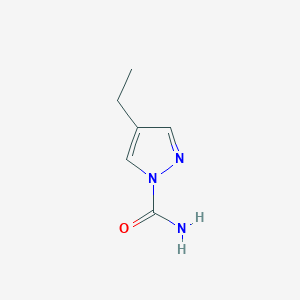

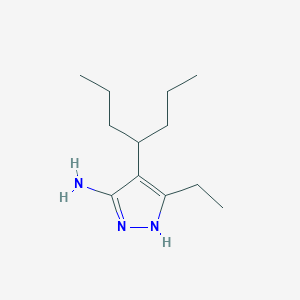
![(R)-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B12869397.png)
